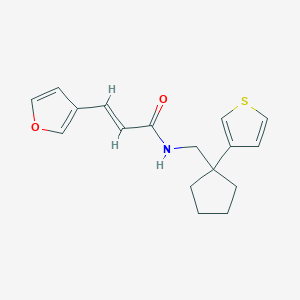

(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide

Description

The compound (E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide is a synthetic acrylamide derivative featuring a furan-3-yl group, a thiophen-3-yl-substituted cyclopentylmethyl moiety, and an α,β-unsaturated acrylamide backbone.

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-16(4-3-14-5-9-20-11-14)18-13-17(7-1-2-8-17)15-6-10-21-12-15/h3-6,9-12H,1-2,7-8,13H2,(H,18,19)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBSSRKOHPJVCQ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C=CC2=COC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CNC(=O)/C=C/C2=COC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound consists of a furan ring and a thiophene moiety attached to a cyclopentyl group via an acrylamide linkage. Its structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds structurally similar to (E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide often act on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in pain modulation and neuroprotection. The following mechanisms have been proposed:

- Positive Allosteric Modulation : Similar compounds have been shown to enhance the activity of nAChRs, suggesting that (E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide may also function as a positive allosteric modulator (PAM) .

- Calcium Channel Interaction : The inhibition of voltage-gated N-type calcium channels (CaV2.2) is another proposed mechanism for the antinociceptive effects observed in related compounds .

Antinociceptive Properties

A study involving analogs of (E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide demonstrated significant antinociceptive effects in a mouse model of neuropathic pain induced by oxaliplatin. The tested compounds showed efficacy in reducing pain behaviors, indicating their potential utility in pain management .

In Vitro Studies

In vitro assays have been conducted to evaluate the interaction of the compound with nAChRs. Electrophysiological techniques revealed that these compounds can modulate receptor activity, enhancing neurotransmitter release and influencing synaptic plasticity .

Case Studies

- Neuropathic Pain Model : In a controlled study, mice treated with (E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide exhibited reduced pain responses compared to controls, supporting its role as a potential therapeutic agent for neuropathic pain .

- Cognitive Function : Another research effort explored the cognitive-enhancing effects of similar compounds on animal models, showing improvements in memory and learning tasks, which may be attributed to enhanced cholinergic signaling through nAChRs .

Data Summary

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiophene-Containing Acrylamides

(S,E)-N-(2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-(thiophen-3-yl)acrylamide (FH321) Structural Differences: Replaces the furan-3-yl group with a 4-hydroxyphenyl moiety and introduces a dimethylamino-propyl chain. Functional Impact: The dimethylamino group enhances basicity, improving solubility in polar solvents, while the 4-hydroxyphenyl group may facilitate hydrogen bonding with biological targets. FH321 is reported as a μ-opioid receptor agonist, suggesting that the thiophene-acrylamide scaffold is compatible with GPCR targeting .

N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e)

- Structural Differences : Replaces the acrylamide with a pentanamide linker and incorporates a trifluoromethylphenyl-piperazine group.

- Functional Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine moiety may modulate dopamine D3 receptor selectivity. This highlights the importance of substituent electronic properties in receptor affinity .

Furan-Containing Acrylamides

(E)-N-Hydroxy-3-(4-(N-(phenyl bromo) sulfamoyl)phenyl)acrylamide (3a)

- Structural Differences : Features a sulfonamide-hydroxamate group instead of the cyclopentylmethyl-thiophene moiety.

- Functional Impact : The hydroxamate group confers metal-chelating properties, making 3a a candidate for anticancer activity (e.g., histone deacetylase inhibition). The bromophenyl group increases molecular weight and hydrophobicity .

- Key Data : Yield = 64.56%, melting point = 184°C, Rf = 0.56. Solubility in organic solvents suggests moderate bioavailability .

2-((Diphenylphosphoryl)methyl)-N-(thiophen-3-yl)acrylamide (19) Structural Differences: Introduces a diphenylphosphoryl group on the acrylamide backbone. Key Data: Synthesized via Procedure B (75% yield), melting point = 156–157°C. NMR confirms stereochemistry and purity .

Cyclopentylmethyl-Substituted Analogs

JNJ5207787 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide) Structural Differences: Replaces furan with a cyanophenyl group and incorporates a piperidinyl-cyclopentylethyl chain. Functional Impact: The cyanophenyl group enhances electron-withdrawing effects, improving stability and receptor binding. The piperidine moiety contributes to CNS penetration, making JNJ5207787 a GPCR modulator .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s cyclopentylmethyl group increases LogP compared to FH321, suggesting better membrane permeability but lower aqueous solubility.

- Metabolic Stability : Thiophene and furan rings may undergo oxidative metabolism, whereas fluorinated or brominated analogs (e.g., 3a, 7e) resist degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.